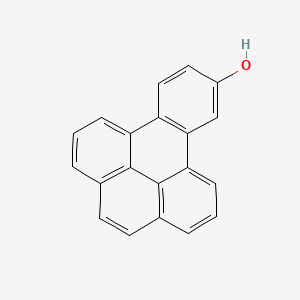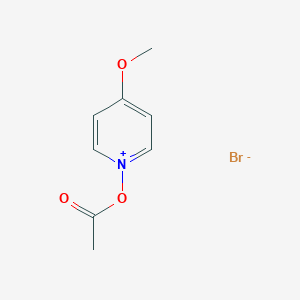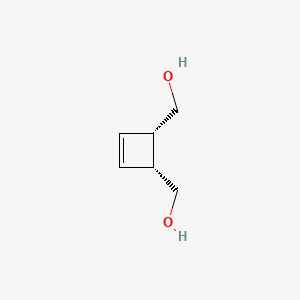![molecular formula C23H18BrNO B14452390 11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide CAS No. 73143-22-3](/img/structure/B14452390.png)
11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-arylisoindolo-1,3(2H)-diones with sodium borohydride (NaBH4) in THF/MeOH at low temperatures (0–5°C) can produce intermediate compounds that further react to form the desired tetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, ionic liquid catalysis, and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .
Aplicaciones Científicas De Investigación
11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Studied for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes and fluorescent materials.
Mecanismo De Acción
The mechanism of action of 11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the compound, allowing it to intercalate between DNA base pairs .
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-Dimethyl-11-oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridinium bromide
- 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol
Uniqueness
11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide is unique due to its specific structural features, such as the presence of a phenyl group and a bromide ion. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
| 73143-22-3 | |
Fórmula molecular |
C23H18BrNO |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
7-phenyl-9,10-dihydro-8H-benzo[a]acridin-7-ium-11-one;bromide |
InChI |
InChI=1S/C23H18NO.BrH/c25-23-12-6-11-21-20(23)15-19-18-10-5-4-7-16(18)13-14-22(19)24(21)17-8-2-1-3-9-17;/h1-5,7-10,13-15H,6,11-12H2;1H/q+1;/p-1 |
Clave InChI |
FQMWZNWVEVSZIK-UHFFFAOYSA-M |
SMILES canónico |
C1CC2=C(C=C3C(=[N+]2C4=CC=CC=C4)C=CC5=CC=CC=C53)C(=O)C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
